

Synthesis of 4-(2-Chloroethyl)morpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Chloroethyl)morpholine
hydrochloride

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This technical guide provides an in-depth overview of the synthesis of **4-(2-Chloroethyl)morpholine hydrochloride**, a crucial intermediate in the manufacturing of various pharmaceuticals such as faredil, morinamide, nimorazole, and pholcodine.^{[1][2]} The primary and most industrially relevant synthetic route involves the reaction of 2-Morpholinoethanol with thionyl chloride. This document details the experimental protocols, quantitative data, and reaction mechanisms for this process.

Chemical Properties and Identification

Property	Value	Reference
CAS Number	3647-69-6	[3]
Molecular Formula	C ₆ H ₁₂ ClNO · HCl	[3]
Molecular Weight	186.08 g/mol	[3][4]
Appearance	White to off-white or beige hygroscopic crystalline powder or lumps.	[2][4]
Melting Point	180-186 °C (decomposes)	[2][3]
Solubility	Soluble in water.	[2]
Purity (Assay)	Typically ≥98.5%	[2][5]

Synthetic Pathway

The synthesis of **4-(2-Chloroethyl)morpholine hydrochloride** is most commonly achieved through the chlorination of 2-Morpholinoethanol using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the starting material is replaced by a chlorine atom. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. The HCl generated in situ protonates the morpholine nitrogen, directly yielding the hydrochloride salt.



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Caption: Reaction scheme for the synthesis of **4-(2-Chloroethyl)morpholine hydrochloride**.

Experimental Protocols

Two detailed experimental procedures are presented below, derived from established literature.

Protocol 1: Synthesis in Benzene

This protocol describes a high-yield synthesis using benzene as the solvent.

Methodology:

- Dissolve 623 g of 2-Morpholinoethanol in 2 L of benzene in a suitable reactor.
- While stirring and maintaining the temperature below 35°C with ice-cooling, add a solution of 735 g of thionyl chloride in 500 ml of benzene dropwise.
- After the addition is complete, reflux the reaction mixture with continuous stirring for 4 hours.
- Cool the mixture, which will result in the precipitation of the product.
- Collect the crystalline precipitate by filtration to obtain **4-(2-Chloroethyl)morpholine hydrochloride**.[\[6\]](#)

Quantitative Data:

Parameter	Value
Yield	98.7%
Melting Point	180-182 °C

Reference: US Patent 4,443,603[\[6\]](#)

Protocol 2: Synthesis in Dichloromethane (for the free base)

This protocol details the synthesis of the free base, 4-(2-Chloroethyl)morpholine, which can then be converted to the hydrochloride salt. This procedure is suitable for smaller-scale laboratory preparations.

Methodology:

- To a stirred solution of 2-morpholinoethan-1-ol (2.5 g, 13.88 mmol) in dichloromethane (25 mL) at 0°C, slowly add thionyl chloride (5.06 mL, 69.44 mmol). A catalytic amount of N,N-dimethylformamide (DMF) is also added.
- Heat the reaction mixture to 40°C and maintain it overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, remove the solvent by vacuum evaporation.
- Dilute the crude product with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize excess acid and remove impurities.
- Concentrate the organic layer under reduced pressure.
- Purify the crude residue by column chromatography using a 3% methanol in dichloromethane solution as the eluent to afford 4-(2-chloroethyl)morpholine as a colorless liquid.^[7]

Quantitative Data:

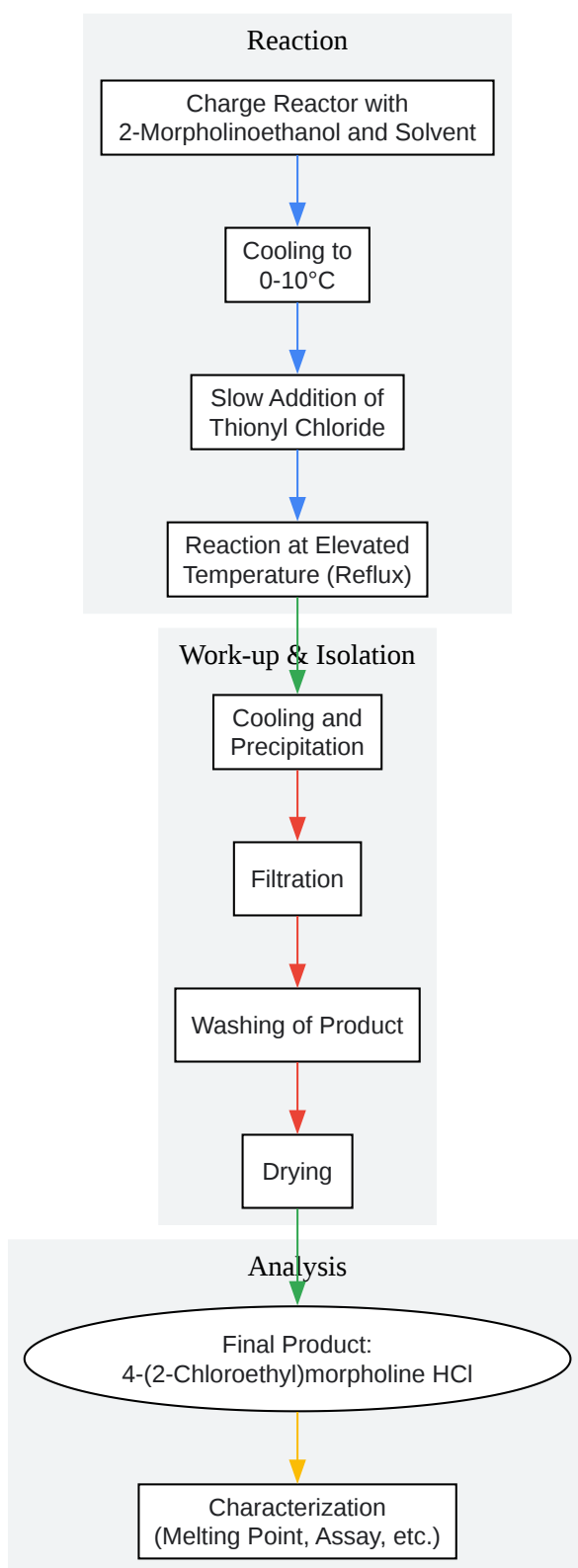
Parameter	Value
Yield	74.0% (for the free base)
¹ H NMR (DMSO-d ₆ , 300MHz)	δ 3.69 (t, J = 6.9 Hz, 2H), 3.57 (m, J = 4.5 Hz, 4H), 2.64 (t, J = 6.9 Hz, 2H), 2.43 (t, J = 4.5 Hz, 4H)
Mass Spec (MS)	[M+H] ⁺ 149.95

Reference: HETERO LABS LIMITED, Patent WO2017/149518^[7]

To obtain the hydrochloride salt from the free base, one would typically dissolve the purified 4-(2-chloroethyl)morpholine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether, until precipitation is complete. The resulting solid would then be filtered and dried.

Experimental Workflow

The general workflow for the synthesis, isolation, and purification of **4-(2-Chloroethyl)morpholine hydrochloride** is depicted in the following diagram.



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Caption: General experimental workflow for the synthesis of 4-(2-Chloroethyl)morpholine HCl.

Conversion to Free Base

For certain applications, the free base, 4-(2-Chloroethyl)morpholine, is required. The hydrochloride salt can be easily converted to the free base by neutralization.

Protocol:

- Dissolve **4-(2-Chloroethyl)morpholine hydrochloride** (e.g., 20.0 g) in water (100 ml).
- Neutralize the solution with an aqueous sodium hydroxide solution to a pH of 11.
- Extract the aqueous solution with dichloromethane.
- Wash the organic extract with water.
- Dry the organic layer over a drying agent like MgSO_4 .
- Concentrate the solution under reduced pressure and distill under vacuum to obtain the pure 4-(2-Chloroethyl)morpholine as a colorless oil.[8]

This process typically yields the free base in high purity (e.g., 86% yield).[8]

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- To cite this document: BenchChem. [Synthesis of 4-(2-Chloroethyl)morpholine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144134#synthesis-of-4-2-chloroethyl-morpholine-hydrochloride-from-morpholine>]

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